molecular formula C10H10N2 B2869871 3-Methylquinolin-7-amine CAS No. 1956341-24-4

3-Methylquinolin-7-amine

Cat. No.: B2869871
CAS No.: 1956341-24-4
M. Wt: 158.204
InChI Key: UVRSQUYBSAOHLL-UHFFFAOYSA-N
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Description

3-Methylquinolin-7-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of the amine group at the 7th position and a methyl group at the 3rd position of the quinoline ring structure imparts unique properties to this compound.

Mechanism of Action

Target of Action

3-Methylquinolin-7-amine, a derivative of quinoline, is known to have significant biological and pharmaceutical activities . Quinoline and its derivatives are important pharmacophoric moieties and play a major role in medicinal chemistry . They are known to target various proteins in the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Mode of Action

The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can inhibit the function of these proteins, thereby affecting the signaling pathway. The exact mode of action of this compound is still under investigation.

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in cell proliferation and survival . When this compound binds to the proteins in this pathway, it can inhibit their function and disrupt the signaling pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Pharmacokinetics

It is predicted to satisfy the adme profile

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting the PI3K/AKT/mTOR pathway, this compound can inhibit cell proliferation and induce apoptosis in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinolin-7-amine can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone in the presence of an acid catalyst to form the quinoline ring. For this compound, specific starting materials and conditions would be chosen to introduce the methyl and amine groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Methylquinolin-7-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Methylquinoline: Similar structure with a methyl group at the 2nd position.

    4-Aminoquinoline: Contains an amine group at the 4th position, known for its antimalarial activity.

Uniqueness of 3-Methylquinolin-7-amine

The unique positioning of the methyl and amine groups in this compound imparts distinct chemical and biological properties compared to other quinoline derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methylquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRSQUYBSAOHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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